Allyl 1H,1H-perfluorooctyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

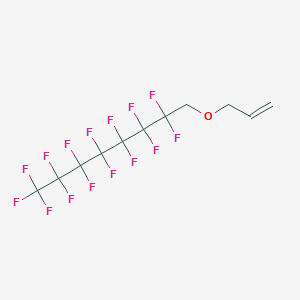

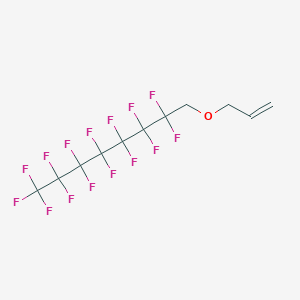

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370992 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-72-6 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl 1H,1H-perfluorooctyl ether CAS number 812-72-6

An In-depth Technical Guide to Allyl 1H,1H-perfluorooctyl ether (CAS 812-72-6)

Authored by: A Senior Application Scientist

Introduction: A Molecule of Dichotomous Functionality

This compound (CAS 812-72-6) is a specialized fluorinated monomer that stands at the intersection of hydrocarbon and fluorocarbon chemistry. Its structure is deceptively simple, featuring a reactive allyl group (-CH₂CH=CH₂) linked via an ether bond to a robust, inert 1H,1H-perfluorooctyl chain (-CH₂(CF₂)₆CF₃). This unique bifunctional architecture imparts a dichotomous set of properties: the allyl group provides a versatile handle for polymerization and chemical modification, while the highly fluorinated tail dictates the molecule's physical behavior, driving phenomena such as low surface energy, hydrophobicity, and oleophobicity.

For researchers in materials science and drug development, this ether is not merely a chemical but a strategic building block. It serves as a powerful agent for surface modification, a monomer for advanced polymers with tailored properties, and an intermediate for synthesizing complex fluorinated molecules. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and experimental validation.

Core Physicochemical & Spectroscopic Profile

The defining characteristic of this compound is the profound influence of its pentadecafluoroheptyl moiety. This dense, electron-withdrawing chain results in a high molecular weight and boiling point relative to non-fluorinated analogues, while also rendering the molecule immiscible with both aqueous and many organic media.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 812-72-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₇F₁₅O | [1][2][3][4] |

| Molecular Weight | 440.15 g/mol | [1][2][3][4] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | [1][2] |

| Boiling Point | ~178 °C | [4][5] |

| Appearance | Colorless liquid | N/A |

Spectroscopic Signature for Structural Verification

Accurate characterization is paramount for ensuring purity and confirming successful reactions. The following provides an expected spectroscopic profile for this molecule.

| Technique | Expected Signature |

| ¹H NMR | Protons adjacent to the ether oxygen are deshielded, appearing around 3.4-4.5 ppm. The vinyl protons of the allyl group will exhibit characteristic multiplets in the 5.0-6.0 ppm region.[6] |

| ¹³C NMR | Distinct signals for the allyl group carbons and the methylene carbon (-OCH₂-) adjacent to the perfluoroalkyl chain. The highly fluorinated carbons will show complex splitting patterns due to C-F coupling. |

| IR Spectroscopy | Strong C-O stretching vibration between 1000-1300 cm⁻¹.[6] Prominent, sharp C-F stretching bands, typically in the 1100-1350 cm⁻¹ region. Characteristic C=C stretch for the allyl group around 1645 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 440.15. A characteristic fragmentation pattern involving the loss of the allyl group and fragmentation of the perfluoroalkyl chain.[1][7] |

Synthesis: The Williamson Ether Synthesis Pathway

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[8][9][10] This classic Sₙ2 reaction provides a robust route to forming the ether linkage. The strategy involves the reaction of a metal alkoxide with a suitable alkyl halide.[11][12]

Reaction Mechanism and Rationale

The synthesis proceeds in two conceptual steps:

-

Deprotonation: 1H,1H-Perfluorooctan-1-ol is deprotonated by a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxide. This step is critical as the alkoxide is a significantly stronger nucleophile than the parent alcohol, which is too weak to efficiently displace a halide.[11] The high acidity of the fluorinated alcohol facilitates this deprotonation.

-

Nucleophilic Substitution (Sₙ2): The generated perfluorooctan-1-alkoxide attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the C-O ether bond.[11][12] Using a primary halide like allyl bromide is essential to favor the Sₙ2 pathway and minimize competing elimination reactions.[11]

Caption: Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be performed with appropriate safety measures in a fume hood.

-

Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Alkoxide Formation:

-

Suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 1H,1H-perfluorooctan-1-ol (1.0 eq.) in anhydrous THF via the dropping funnel at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is now complete.

-

-

Nucleophilic Substitution:

-

Cool the reaction mixture back to 0 °C.

-

Add allyl bromide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Cool the mixture and cautiously quench with water to destroy any excess NaH.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield the pure this compound.

-

Reactivity and Applications in Advanced Materials

The utility of this molecule stems from the distinct reactivity of its allyl group, which serves as a gateway for incorporating the perfluorooctyl chain into larger structures.

Surface Modification via Hydrosilylation

A primary application is the creation of low-energy, non-stick surfaces. The allyl group readily undergoes platinum-catalyzed hydrosilylation with silicon hydrides (Si-H), a highly efficient method for covalently grafting the molecule onto silicone networks or silica-based surfaces.[13]

Causality: Upon curing, the long, low-energy perfluorooctyl chains spontaneously migrate to the polymer-air interface to minimize the overall surface free energy. This results in a dense, fluorinated surface layer that imparts exceptional hydrophobicity and oleophobicity without altering the bulk properties of the underlying material.[13]

Caption: Experimental workflow for surface modification using hydrosilylation.

Step-by-Step Protocol: Surface Modification of PDMS

-

Preparation: In a clean vial, dissolve the vinyl-terminated polydimethylsiloxane (PDMS) base, a methyl hydrogen siloxane cross-linker, and this compound (typically 0.5-1.5 wt%) in a minimal amount of a suitable solvent like toluene.

-

Catalysis: Add a platinum catalyst (e.g., Karstedt's catalyst) to the mixture.

-

Application: Cast the reactive mixture onto the desired substrate to form a film of the desired thickness.

-

Curing: Heat the coated substrate in an oven (e.g., at 100-150 °C) for a specified time to facilitate both the hydrosilylation cross-linking and the surface segregation of the fluorinated ether.[13]

-

Verification: Characterize the resulting surface using contact angle goniometry to confirm hydrophobicity/oleophobicity and X-ray Photoelectron Spectroscopy (XPS) to verify the elemental composition (presence of fluorine) at the surface.

Role in Radical Polymerization

While the allyl group can participate in polymerization, allyl ethers are known to be inefficient monomers in radical polymerizations. They primarily act as chain transfer agents or retarders.[14][15][16]

Mechanistic Insight: The hydrogen atoms on the carbon adjacent to the ether oxygen are susceptible to abstraction by a propagating radical. This "degradative chain transfer" terminates one growing chain and creates a stable allylic radical that is slow to reinitiate a new chain, thus retarding the overall polymerization rate.[15] This property can be exploited to control molecular weight in certain polymerization systems, but it generally prevents the formation of high molecular weight homopolymers.

Relevance in Drug Development and Life Sciences

While not a therapeutic agent itself, the unique properties of this compound offer strategic advantages in the pharmaceutical and biomedical fields:

-

Biomedical Device Coatings: Its ability to form low-energy, non-fouling surfaces is highly valuable for medical implants, catheters, and diagnostic devices. Such coatings can reduce protein adsorption and bacterial adhesion, improving biocompatibility and device longevity.

-

Fluorinated Imaging Agents: The perfluorooctyl group can serve as a ¹⁹F MRI contrast agent. The allyl handle allows for its incorporation into larger biomolecules or nanoparticles for targeted imaging applications.

-

Drug Delivery Systems: As a component in fluorinated polymers, it can be used to create specialized vesicles or micelles for encapsulating and delivering therapeutic agents. The fluorous phase can provide a unique environment for lipophobic drugs.

-

Synthesis of Fluorinated Intermediates: It serves as a precursor for building more complex molecules where the perfluoroalkyl chain is desired to enhance metabolic stability, binding affinity, or lipophilicity of a drug candidate.

Safety and Handling

As a fluorinated organic compound, proper handling is essential.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]

-

Hazards: The compound may be classified as a skin and eye irritant.[18] Avoid inhalation of vapors and direct contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[17]

Conclusion

This compound is a powerful and versatile molecule whose value lies in its hybrid structure. It bridges the gap between reactive organic chemistry and inert, functional fluorocarbon materials. For scientists and researchers, it provides a reliable tool for engineering surfaces with extreme repellency, synthesizing specialty polymers, and constructing advanced materials for biomedical and pharmaceutical applications. A thorough understanding of its synthesis via the Williamson ether pathway and its reactivity, particularly through hydrosilylation, is key to unlocking its full potential in next-generation technologies.

References

- 1. This compound | C11H7F15O | CID 2735872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 812-72-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 812-72-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 812-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C11H7F15O) [pubchemlite.lcsb.uni.lu]

- 8. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 10. francis-press.com [francis-press.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. lehigh.edu [lehigh.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. THE EFFECTS OF ALLYL ETHERS UPON RADICAL POLYMERIZATIONS. - Lancaster EPrints [eprints.lancs.ac.uk]

- 17. echemi.com [echemi.com]

- 18. synquestlabs.com [synquestlabs.com]

Physical and chemical properties of Allyl 1H,1H-perfluorooctyl ether

An In-Depth Technical Guide to the Physical and Chemical Properties of Allyl 1H,1H-Perfluorooctyl Ether

Abstract

This compound (CAS No. 812-72-6) is a bifunctional molecule featuring a reactive allyl group and a chemically inert, hydrophobic, and lipophobic perfluorinated tail.[1][2][3][4][5][6] This unique structure makes it a valuable building block in the synthesis of advanced materials, particularly for creating fluorinated surfaces and polymers. This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, and standard analytical protocols for its characterization, aimed at researchers and professionals in materials science and drug development.

Introduction: A Molecule of Dichotomous Character

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic compounds characterized by the strong carbon-fluorine (C-F) bond, which imparts exceptional chemical and thermal stability.[7][8] this compound belongs to a specific subclass of PFAS, fluorinated ethers, which are gaining attention for their unique properties.[9] Its molecular architecture is fundamentally dichotomous:

-

The Perfluorinated Tail (C₇F₁₅CH₂-): This long, fluorinated chain is responsible for the compound's high density, low surface energy, and chemical inertness. The high electronegativity of fluorine atoms creates a strong inductive effect and shields the carbon backbone from chemical attack.[10]

-

The Allyl Ether Moiety (-OCH₂CH=CH₂): In stark contrast to the inert tail, the terminal allyl group provides a versatile reactive handle. This double bond is amenable to a wide range of organic transformations, allowing the molecule to be grafted onto other structures or polymerized.[11]

This guide will dissect these two aspects, providing both quantitative data and field-proven insights into the molecule's behavior and analytical characterization.

Chemical Identity and Physicochemical Properties

Accurate characterization begins with fundamental identifiers and physical constants. The properties of this compound are dominated by its high fluorine content.

-

Chemical Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane[2][3]

-

Synonyms: Allyl 1H,1H-pentadecafluorooctyl ether, Allyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) ether[1][6]

The key quantitative physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | [12] |

| Boiling Point | 178 °C | [1][5][6] |

| Density | 1.561 g/cm³ (at 25 °C) | [1][6] |

| Refractive Index | 1.3222 | [1] |

| Flash Point | 74.7 °C | [1] |

| Vapor Pressure | 0.79 mmHg (at 25 °C) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.56 - 5.9 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 16 (1 oxygen, 15 fluorine atoms) | [1] |

Insight into the Data: The high boiling point is consistent with its relatively large molecular weight. The density, significantly greater than water, is a direct consequence of the heavy fluorine atoms replacing lighter hydrogen atoms. The high LogP value indicates strong lipophilicity and extremely low water solubility, a hallmark of long-chain fluorinated compounds.

Molecular Structure and Reactivity

The utility of this compound in synthesis stems from its distinct reactive and non-reactive domains.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C11H7F15O | CID 2735872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 812-72-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | 812-72-6 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 812-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 11. mdpi.com [mdpi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Allyl 1H,1H-perfluorooctyl Ether via Williamson Reaction

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Allyl 1H,1H-perfluorooctyl ether. This valuable fluorinated monomer is prepared through the robust and versatile Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthetic pathway, including the underlying mechanistic principles, practical experimental procedures, and methods for purification and characterization. The guide emphasizes safety considerations and provides insights into optimizing reaction conditions, including the use of phase-transfer catalysis as a highly efficient alternative to high-pressure methods.

Introduction: The Significance of Fluorinated Ethers

Fluorinated organic compounds have garnered significant attention across various scientific disciplines, primarily due to the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can dramatically alter the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the incorporation of fluorine has become a cornerstone of modern medicinal chemistry and drug discovery.[2][3]

This compound (C₁₁H₇F₁₅O) is a key building block in the synthesis of advanced materials and pharmaceuticals.[4][5] Its structure combines a reactive allyl group, suitable for polymerization and further functionalization, with a long perfluorinated chain that bestows unique properties like hydrophobicity, thermal stability, and chemical resistance. These characteristics make it a valuable monomer for creating specialized polymers and a useful intermediate in the synthesis of complex fluorinated molecules.

The Williamson ether synthesis, a reliable and well-established method for forming the ether linkage, stands out as the preferred route for preparing this and other fluorinated ethers.[6][7] This guide will delve into the nuances of applying this classic reaction to the synthesis of a highly fluorinated substrate.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][8] The reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide or another substrate with a good leaving group.

The synthesis of this compound follows this general principle, where the alkoxide of 1H,1H-perfluorooctan-1-ol attacks allyl bromide.

Key Mechanistic Steps:

-

Deprotonation: The acidic proton of the fluorinated alcohol is abstracted by a base to form a potent nucleophile, the perfluoroalkoxide ion. The high acidity of polyfluoroalkanols allows for the use of a variety of bases, including alkali metal hydroxides.[6]

-

Nucleophilic Attack: The generated perfluoroalkoxide ion then attacks the electrophilic carbon of allyl bromide in a concerted Sₙ2 fashion.

-

Product Formation: This backside attack results in the displacement of the bromide leaving group and the formation of the desired ether product.

To enhance the reaction rate and yield, particularly when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst (PTC) can be employed.[9][10] The PTC facilitates the transport of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for safety, efficiency, and purity. Two primary methods are presented: a traditional approach and a more accessible method utilizing phase-transfer catalysis.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 1H,1H-Perfluorooctan-1-ol | C₈H₃F₁₅O | 400.09 | ≥97% | Highly fluorinated alcohol. |

| Allyl bromide | C₃H₅Br | 120.98 | ≥98% | Lachrymator, handle in a fume hood. |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Corrosive. |

| Tetrabutylammonium bisulfate (TBAS) | C₁₆H₃₇NO₄S | 339.53 | ≥97% | Phase-transfer catalyst. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For washing. |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent. |

Method 1: Autoclave Synthesis

This method is based on a reported procedure for the synthesis of similar fluoroalkyl allyl ethers and is suitable for laboratories equipped with high-pressure reactors.[6]

Step-by-Step Procedure:

-

Charging the Autoclave: In a suitable autoclave, combine 1H,1H-perfluorooctan-1-ol, an equimolar amount of allyl bromide, and an equimolar amount of crushed sodium hydroxide.

-

Reaction: Seal the autoclave and heat the mixture to 80 °C with constant stirring for 7 hours.

-

Work-up: After cooling the reactor to room temperature, cautiously vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

-

Extraction and Washing: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation to yield the pure this compound.

Method 2: Phase-Transfer Catalysis (PTC) Synthesis

This method is a more accessible alternative that avoids the need for an autoclave and often leads to higher yields.[2]

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H,1H-perfluorooctan-1-ol, dichloromethane (DCM), and an aqueous solution of sodium hydroxide (e.g., 40% w/v).

-

Addition of Catalyst and Reagent: Add a catalytic amount of tetrabutylammonium bisulfate (TBAS) (e.g., 5 mol%). To this biphasic mixture, add an equimolar amount of allyl bromide.

-

Reaction: Heat the mixture to reflux (approximately 40 °C for DCM) and stir vigorously for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain the final product.

Safety Precautions

-

Allyl bromide is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate care.

-

Perfluorinated compounds should be handled with care, and appropriate measures should be taken to avoid inhalation and skin contact.

-

The reaction should be performed in a well-ventilated area.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₇F₁₅O[4][5] |

| Molar Mass | 440.15 g/mol [4][5] |

| Boiling Point | 178 °C[6] |

| Density | 1.561 g/cm³[6] |

| Refractive Index | 1.3222[6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons and the methylene protons adjacent to the ether oxygen and the perfluoroalkyl chain.

-

Multiplet at ~5.8-6.0 ppm (1H, -CH=)

-

Multiplet at ~5.2-5.4 ppm (2H, =CH₂)

-

Doublet at ~4.0-4.2 ppm (2H, -O-CH₂-CH=)

-

Triplet of triplets at ~3.9-4.1 ppm (2H, -CF₂-CH₂-O-)

-

-

¹³C NMR: The carbon NMR will show signals for the three distinct carbons of the allyl group and the methylene carbon attached to the oxygen, along with a complex pattern for the carbons of the perfluoroalkyl chain due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a critical tool for characterizing fluorinated compounds. The spectrum will exhibit multiple signals corresponding to the different CF₂ and CF₃ groups in the perfluoroalkyl chain, with characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-H stretching of the allyl group (~3080 cm⁻¹), C=C stretching (~1645 cm⁻¹), C-O-C stretching (~1100-1200 cm⁻¹), and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Visualization of the Synthetic Process

Reaction Mechanism

Caption: Williamson ether synthesis of this compound.

Experimental Workflow (PTC Method)

Caption: Experimental workflow for the PTC-mediated synthesis.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis of this compound via the Williamson ether synthesis. By providing a detailed mechanistic understanding, two robust experimental protocols, and essential characterization data, this document serves as a valuable resource for scientists and researchers. The inclusion of a phase-transfer catalysis method offers a more accessible and often higher-yielding alternative to traditional high-pressure synthesis. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this important fluorinated building block for applications in drug development, materials science, and beyond.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 3. phasetransfer.com [phasetransfer.com]

- 4. This compound | C11H7F15O | CID 2735872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. fzgxjckxxb.com [fzgxjckxxb.com]

- 11. researchgate.net [researchgate.net]

- 12. jeolusa.com [jeolusa.com]

- 13. researchgate.net [researchgate.net]

Molecular structure and formula of Allyl 1H,1H-perfluorooctyl ether

An In-Depth Technical Guide to Allyl 1H,1H-Perfluorooctyl Ether: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a specialized bifunctional molecule of significant interest in advanced materials science, particularly for the development of functional polymers and performance coatings. Its unique structure combines a highly reactive allyl group with a stable, low-energy perfluorooctyl chain, bridged by an ether linkage. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, characterization, and key applications. As a senior application scientist, the focus will be on the causality behind its properties and the practical insights into its utilization as a versatile chemical intermediate.

Molecular Identity and Structural Elucidation

The defining characteristic of this compound is its segmented structure, which dictates its chemical behavior. The molecule consists of three primary domains:

-

The Allyl Group (CH₂=CH-CH₂-): This terminal alkene provides a reactive site for a wide array of organic transformations, including polymerization, hydrosilylation, and other addition reactions.

-

The Ether Linkage (-O-): A chemically stable bridge connecting the organic and fluorinated segments of the molecule.

-

The 1H,1H-Perfluorooctyl Group (-CH₂(CF₂)₆CF₃): This highly fluorinated "tail" is responsible for the compound's unique material properties, such as hydrophobicity, oleophobicity, low surface energy, and high thermal stability. The "1H,1H" designation is critical, indicating a methylene (-CH₂-) spacer that insulates the electron-withdrawing perfluoroalkyl chain from the ether oxygen, enhancing the ether's stability.

These components render the molecule an invaluable building block for imparting fluoropolymer properties onto other molecular architectures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane[1] |

| CAS Number | 812-72-6[1][2][3][4] |

| Molecular Formula | C₁₁H₇F₁₅O[1][2][3][4] |

| Molecular Weight | 440.15 g/mol [1][2][3][4] |

| Canonical SMILES | C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F[2][5] |

| InChIKey | DPOFHGRLDJWXKJ-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

The physical properties of this compound are a direct consequence of its heavily fluorinated structure. The high electronegativity of fluorine atoms reduces intermolecular forces, leading to properties that are distinct from non-fluorinated analogues.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Boiling Point | 178 °C | [2][4] |

| Density | 1.561 g/cm³ | [2] |

| Refractive Index | 1.3222 | [2] |

| Flash Point | 74.7 °C | [2] |

| Vapor Pressure | 0.79 mmHg at 25°C | [2] |

| LogP | 5.56 | [2] |

The high density is characteristic of perfluorinated compounds due to the high atomic mass of fluorine. The LogP value confirms the molecule's significant hydrophobic and lipophobic nature, making it immiscible with water and many organic solvents.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to synthesizing this compound is the Williamson Ether Synthesis . This classic nucleophilic substitution reaction provides a reliable method for forming the ether linkage.

The core of this process involves the deprotonation of a fluorinated alcohol to form a potent nucleophile (an alkoxide), which then attacks an allyl halide, displacing the halide and forming the target ether.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 1H,1H-perfluorooctan-1-ol and allyl bromide.

Materials:

-

1H,1H-Perfluorooctan-1-ol (F(CF₂)₇CH₂OH)

-

Allyl Bromide (CH₂=CHCH₂Br)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl Ether

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser with a 60% dispersion of sodium hydride (1.1 eq).

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Alcohol Addition: Dissolve 1H,1H-perfluorooctan-1-ol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C. Causality Note: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas as the alkoxide is formed.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation.

-

Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow for this compound.

Spectroscopic Characterization and Validation

Confirming the structure of the synthesized product is a self-validating step within the protocol. A combination of spectroscopic techniques is employed to verify the presence of each key functional group.

Table 3: Expected Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | ~5.9 ppm (m, 1H): Vinylic proton (-CH=)~5.3 ppm (m, 2H): Vinylic protons (=CH₂)~4.1 ppm (t, 2H): Methylene protons adjacent to the perfluoroalkyl chain (-O-CH₂-CF₂)~4.0 ppm (d, 2H): Allylic methylene protons (-O-CH₂-CH=) |

| ¹⁹F NMR | ~ -81 ppm (t, 3F): Terminal -CF₃ group~ -122 to -126 ppm (m): Multiple signals for the internal -(CF₂)₆- groups |

| FTIR (cm⁻¹) | ~3080: =C-H stretch (vinylic)~1645: C=C stretch (alkene)~1100-1250: Strong, broad C-F stretches~1100: C-O-C stretch (ether) |

| Mass Spec (EI) | M⁺ at m/z 440: Molecular ion peakCharacteristic fragmentation pattern showing loss of the allyl group and fragmentation of the perfluoroalkyl chain. |

Core Applications and Field Insights

The true value of this compound lies in its utility as a versatile chemical intermediate for creating high-performance materials.

-

Monomer for Fluorinated Polymers: The allyl group can participate in polymerization reactions to create polymers with pendant perfluoroalkyl side chains. These polymers are essential for creating materials with low surface energy, chemical resistance, and unique optical properties.

-

Surface Modification Agent: The molecule can be grafted onto surfaces (e.g., silica, cellulose, other polymers) via its allyl group. This process transforms the substrate into a highly hydrophobic and oleophobic surface, ideal for applications such as anti-fouling coatings, water-repellent textiles, and microfluidic devices.

-

Hydrosilylation Reactions: This is one of the most powerful applications. The allyl double bond reacts efficiently and cleanly with silicon hydrides (Si-H) in the presence of a platinum catalyst (e.g., Karstedt's catalyst). This reaction forms a stable silicon-carbon bond, making it a key step in the synthesis of fluorosilicones, which combine the thermal stability of silicones with the chemical resistance and low surface energy of fluoropolymers.[6] This is critical for creating advanced sealants, lubricants, and biomedical devices.

Caption: Primary reaction pathways for this compound in materials science.

Handling and Safety Protocols

As with all fluorinated organic compounds, proper handling is essential. While specific toxicity data is limited, the general class of compounds requires careful management. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.[3][7]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

-

Thermal Decomposition: Avoid high temperatures, as fluorinated compounds can decompose to form hazardous substances like hydrogen fluoride.

Conclusion

This compound is more than a mere chemical; it is an enabling molecule for materials innovation. Its dual functionality allows for the precise incorporation of perfluoroalkyl properties into a vast range of materials. By understanding its structure, properties, and reaction mechanisms, researchers can effectively leverage this compound to design next-generation polymers, coatings, and hybrid materials with tailored performance characteristics for demanding scientific and industrial applications.

References

- 1. This compound | C11H7F15O | CID 2735872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 812-72-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 812-72-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. PubChemLite - this compound (C11H7F15O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Allyl 1H,1H-Perfluorooctyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of Allyl 1H,1H-perfluorooctyl ether, a fluorinated ether of significant interest in advanced materials and synthetic chemistry. The document details its boiling point and density, underpinned by a discussion of the structural factors influencing these characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of these properties, ensuring methodological robustness and data integrity. Self-validating systems for sample verification through spectroscopic means are also discussed. This guide is intended to serve as an essential resource for researchers and professionals engaged in the use and characterization of this and similar fluorinated compounds.

Introduction and Chemical Identity

This compound (CAS No. 812-72-6) is a fluorinated organic compound characterized by a perfluorinated octyl chain linked to an allyl group via an ether linkage.[1][2][3][4][5] The high degree of fluorination imparts unique properties to the molecule, including chemical inertness, thermal stability, and low surface energy, making it a valuable building block in various applications. Its synthesis can be achieved through methods such as the Pt-catalyzed hydrosilylation of octasilane POSS and this compound.[6]

Chemical Structure:

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane[2]

-

Synonyms: Allyl 1H,1H-pentadecafluorooctyl ether[5]

The presence of the terminal allyl group provides a reactive site for further chemical modifications, such as polymerization or addition reactions.[7]

Physicochemical Properties

The physicochemical properties of this compound are dominated by its highly fluorinated tail. The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms significantly influence its boiling point and density.

| Property | Value | Units |

| Boiling Point | 178 | °C |

| Density | 1.561 | g/cm³ at 25 °C |

Table 1: Key Physicochemical Properties of this compound .[1][5]

The relatively high boiling point for a molecule of its size is a direct consequence of the large, polarizable perfluorinated chain, which leads to strong intermolecular van der Waals forces. Similarly, the high density is attributable to the greater mass of fluorine atoms compared to hydrogen atoms in a comparable hydrocarbon.

Experimental Determination of Physicochemical Properties

Accurate determination of the boiling point and density is crucial for the correct handling, processing, and application of this compound. The following protocols describe standard, reliable methods for these measurements.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A distillation-based method is recommended for its accuracy.

Caption: Experimental setup for boiling point determination via distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble the distillation apparatus as depicted in the diagram above in a fume hood.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gradually heat the flask using the heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. The stable temperature at which the liquid is refluxing and condensing is recorded as the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.

Causality Behind Experimental Choices:

-

Boiling Chips: Prevent bumping and ensure even boiling, leading to a more stable and accurate temperature reading.

-

Thermometer Placement: Placing the thermometer bulb just below the side arm of the distillation head ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

Density Determination

A pycnometer, a flask with a precise volume, is the preferred instrument for accurate density determination.

Caption: Workflow for density measurement using a pycnometer.

Experimental Protocol:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer (m₁).

-

Fill the pycnometer with deionized water of a known temperature (and thus known density, ρ_water).

-

Weigh the water-filled pycnometer (m_water).

-

Calculate the exact volume of the pycnometer: V = (m_water - m₁) / ρ_water.

-

-

Sample Measurement:

-

Dry the calibrated pycnometer.

-

Weigh the empty pycnometer again (m₁).

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in a constant temperature water bath at 25°C until thermal equilibrium is reached.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

-

Density Calculation:

-

The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V.

-

Trustworthiness Through Self-Validation:

-

Temperature Control: Maintaining a constant, known temperature is critical as density is temperature-dependent. The use of a water bath ensures thermal stability.

-

Calibration: Calibrating the pycnometer with a standard of known density (water) minimizes errors associated with the flask's volume.

Spectroscopic Characterization for Purity Verification

Prior to any physical property measurement, it is imperative to confirm the identity and purity of the sample. Spectroscopic methods are indispensable for this purpose.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the allyl group protons (CH₂=CH-CH₂-O-). |

| ¹⁹F NMR | Complex multiplets in the perfluoroalkyl region, confirming the high degree of fluorination. |

| FT-IR | Characteristic peaks for C-F, C-O-C, and C=C stretching vibrations. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 440.15 g/mol . |

Table 2: Expected Spectroscopic Data for this compound .

The absence of significant impurity peaks in the spectra provides confidence in the accuracy of the subsequent physical property measurements.

Safety and Handling

While comprehensive toxicological data is not widely available, this compound is listed as an irritant.[5] Standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide has provided a detailed overview of the boiling point and density of this compound, grounded in its chemical structure. The provided experimental protocols offer robust and reliable methods for the determination of these fundamental properties. By integrating these methodologies with spectroscopic verification, researchers can ensure the integrity of their data and the successful application of this versatile fluorinated compound in their work.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C11H7F15O | CID 2735872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 812-72-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 812-72-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 812-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]

Commercial Suppliers of Allyl 1H,1H-perfluorooctyl ether: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 1H,1H-perfluorooctyl ether (CAS No. 812-72-6) is a partially fluorinated organic compound that is gaining significant interest across various scientific disciplines, including materials science, polymer chemistry, and medicinal chemistry.[1][2][3] Its unique molecular architecture, featuring a reactive allyl group and a hydrophobic, lipophobic perfluorooctyl chain, imparts a distinct set of physicochemical properties. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, synthesis, key applications, and essential protocols for its handling, characterization, and use.

Physicochemical Properties

This compound, with the molecular formula C11H7F15O and a molecular weight of 440.15 g/mol , is a colorless liquid at room temperature.[4][5][6] The presence of the long perfluorinated chain results in high density, low surface energy, and enhanced thermal and chemical stability compared to its non-fluorinated counterparts.[1]

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 812-72-6 | [4][5] |

| Molecular Formula | C11H7F15O | [4][5] |

| Molecular Weight | 440.15 g/mol | [4][5] |

| Boiling Point | 178 °C | [4] |

| Density | 1.561 g/cm³ | [4] |

| Refractive Index | 1.3222 | [4] |

| Flash Point | 74.7 °C | [4] |

Synthesis and Manufacturing Insights

The most common and industrially scalable method for the synthesis of this compound is a variation of the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is required to deprotonate the weakly acidic 1H,1H-perfluorooctanol. The formation of the alkoxide is crucial for the subsequent nucleophilic attack.

-

Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the quenching of the alkoxide by water. Gentle heating may be required to drive the reaction to completion.

Potential Impurities:

The primary impurities in commercially available this compound can include unreacted starting materials (1H,1H-perfluorooctanol and allyl bromide) and byproducts from side reactions, such as elimination products. The purity of the final product is typically assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Availability and Supplier Evaluation

This compound is available from a range of chemical suppliers, catering to both research and development and bulk industrial needs. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, the availability of technical documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the supplier's reputation for quality and reliability.

Table of Commercial Suppliers:

| Supplier | Product Number | Purity | Available Quantities |

| Alachem Co., Ltd. | 5XP415 | 97% | R&D to industrial scale |

| INDOFINE Chemical Company | 26-042 | 97% | Gram to kilogram |

| National Analytical Corp. | - | 95% | Inquire for details |

| American Custom Chemicals | - | 95% | Gram to kilogram |

| SynQuest Laboratories | 2307-3-03 | 97% | 1g, 5g, 25g, bulk |

| Matrix Scientific | 055023 | 97% | 1g, 5g, inquire for bulk |

| AK Scientific, Inc. | - | >97% | Gram to kilogram |

Applications in Research and Development

The dual functionality of this compound makes it a versatile building block in several areas of research.

Polymer Synthesis and Surface Modification

The allyl group serves as a polymerizable handle, allowing for the incorporation of the perfluorooctyl moiety into various polymer backbones via free-radical polymerization or other addition reactions.[12][13][14][15] This is a powerful strategy for creating materials with tailored surface properties. The low surface energy of the perfluorooctyl chain leads to hydrophobic and oleophobic surfaces, which are desirable for applications such as anti-fouling coatings, water-repellent textiles, and low-friction surfaces.[16][17]

Drug Delivery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity.[2][3][18] The trifluoromethoxy group (-OCF3), a related fluorinated ether moiety, is known to improve the lipophilicity and metabolic resistance of drug scaffolds.[1] While direct applications of this compound in drug molecules are less common, its use as a precursor for synthesizing more complex fluorinated building blocks is an area of active research. The allyl group can be functionalized to introduce other chemical handles for conjugation to biomolecules or drug delivery systems.

Synthesis of Advanced Materials

The reactivity of the allyl group can be exploited in various chemical transformations beyond polymerization. For instance, it can undergo hydrosilylation reactions to create fluorinated organosilanes, which are precursors to hybrid organic-inorganic materials with unique properties.[19]

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is critical for reproducible research. The following analytical techniques are essential for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound.[20][21][22][23] It allows for the separation of the main component from any residual starting materials or byproducts, and the mass spectrum provides confirmation of the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.[24][25][26][27][28] For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR is recommended.

-

¹H NMR: Will show characteristic signals for the allyl protons and the methylene protons adjacent to the ether oxygen and the perfluoroalkyl chain.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

¹⁹F NMR: Is particularly informative for fluorinated compounds, revealing signals for the different fluorine environments within the perfluorooctyl chain.[24][25]

Workflow for Quality Control:

Figure 2: A typical workflow for the quality control of commercially supplied this compound.

Handling, Storage, and Safety Protocols

As with all per- and polyfluoroalkyl substances (PFAS), proper handling and disposal procedures are paramount to ensure laboratory safety and environmental protection.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[29]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[29]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[29]

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[29]

Disposal:

The disposal of PFAS-containing waste is subject to increasingly stringent regulations.[30][31][32][33][34] Do not dispose of this compound down the drain. All waste containing this compound should be collected in a designated, labeled waste container and disposed of as hazardous chemical waste through an approved environmental health and safety program.[31]

Conclusion

This compound is a valuable and versatile chemical for researchers in materials science and drug discovery. Its commercial availability from a variety of suppliers makes it accessible for a wide range of applications. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory. As with all fluorinated compounds, responsible stewardship, including proper disposal, is a critical aspect of its use.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Fluorinated Ethers as “Exotic” Entity in Medic...: Ingenta Connect [ingentaconnect.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 812-72-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound | C11H7F15O | CID 2735872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 8. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]

- 13. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13725F [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 21. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 23. researchgate.net [researchgate.net]

- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 28. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

- 29. synquestlabs.com [synquestlabs.com]

- 30. benchchem.com [benchchem.com]

- 31. mcfenvironmental.com [mcfenvironmental.com]

- 32. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]

- 33. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 34. epa.gov [epa.gov]

An In-depth Technical Guide to the Refractive Index of Allyl 1H,1H-perfluorooctyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the refractive index of Allyl 1H,1H-perfluorooctyl ether (CAS No. 812-72-6). The document details the known physical and optical properties of this fluorinated ether, with a focus on its refractive index. A thorough discussion of the theoretical principles governing the refractive index of fluorinated compounds is presented, including the influence of molecular structure and the relevance of the Lorentz-Lorenz equation. A detailed, step-by-step protocol for the accurate measurement of the refractive index of this volatile, low-viscosity liquid using an Abbe refractometer is provided, emphasizing best practices and safety considerations. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated compounds in fields such as materials science, optics, and drug development, enabling them to understand, measure, and utilize the refractive index of this compound with precision and confidence.

Introduction: The Significance of Refractive Index in Fluorinated Ethers

This compound is a fluorinated organic compound characterized by a long perfluorinated carbon chain and a terminal allyl group. Its unique molecular structure imparts properties such as chemical inertness, low surface tension, and a low refractive index, making it a compound of interest in various advanced material applications. The refractive index (n) is a fundamental optical property that describes how light propagates through a medium. It is a dimensionless number defined as the ratio of the speed of light in a vacuum to the speed of light in the substance.

For scientists and researchers, particularly in drug development and materials science, an accurate understanding and measurement of the refractive index are critical for several reasons:

-

Material Characterization: The refractive index is an intrinsic property of a pure substance and can be used to identify and assess the purity of compounds.

-

Optical Design: In applications involving optics, such as the formulation of optical coatings, immersion liquids for microscopy, or the development of optical fibers, the refractive index is a key design parameter.

-

Process Monitoring: Refractive index measurements can be used to monitor the progress of chemical reactions or to determine the concentration of solutions.

-

Structure-Property Relationships: Understanding how the molecular structure of a compound influences its refractive index provides valuable insights for the rational design of new materials with tailored optical properties.

This guide will delve into the specific refractive index of this compound, the theoretical underpinnings of this property in fluorinated compounds, and the practical aspects of its measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides essential context for handling and utilizing the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 812-72-6 | [1][2] |

| Molecular Formula | C11H7F15O | [1][2] |

| Molecular Weight | 440.15 g/mol | [1][2] |

| Boiling Point | 178 °C | [2] |

| Refractive Index (n) | 1.3222 | [3] |

| Density | 1.561 g/cm³ | [3] |

Note: The temperature and wavelength at which the refractive index of 1.3222 was measured are not specified in the available literature. Standard measurements are typically performed at 20°C or 25°C using the sodium D-line (589 nm).

Theoretical Framework: Refractive Index of Fluorinated Compounds

The characteristically low refractive index of fluorinated compounds like this compound can be understood through the lens of the Lorentz-Lorenz equation , which relates the refractive index (n) of a substance to its molecular polarizability (α) and the number of molecules per unit volume (N)[4][5].

The equation is given by:

(n² - 1) / (n² + 2) = (4π/3) * N * α

From this relationship, two key factors influencing the refractive index emerge:

-

Molecular Polarizability (α): This is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, such as that of a light wave. The fluorine atom is highly electronegative and holds its electrons very tightly. This results in a very low atomic polarizability. The C-F bond is also highly polarized and has low polarizability. Consequently, perfluorinated chains contribute to a significantly lower overall molecular polarizability compared to their hydrocarbon counterparts.

-

Molar Volume (related to N): The substitution of hydrogen atoms with larger fluorine atoms increases the molar volume of the molecule. According to the Lorentz-Lorenz equation, a lower number of molecules per unit volume (N) leads to a lower refractive index.

The combination of low molecular polarizability and large molar volume is the primary reason why fluorinated compounds, including this compound, exhibit exceptionally low refractive indices[6].

It is also important to consider the thermo-optic coefficient (dn/dT) , which describes the change in refractive index with temperature[7]. For most liquids, the refractive index decreases as the temperature increases. This is primarily due to the decrease in density (and thus N) with increasing temperature. For fluorinated ethers, this coefficient is a critical parameter in applications where temperature stability is important.

Furthermore, the refractive index of a material varies with the wavelength of light, a phenomenon known as dispersion . This relationship is often described by empirical formulas such as the Cauchy or Sellmeier equations[6][8]. A full characterization of a material's optical properties would involve measuring the refractive index at multiple wavelengths.

Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer

The following protocol provides a detailed, step-by-step methodology for the accurate measurement of the refractive index of this compound using a modern Abbe refractometer. This protocol is designed to be a self-validating system, incorporating calibration and verification steps to ensure the trustworthiness of the results.

Materials and Equipment

-

Abbe Refractometer (with temperature control)

-

Light Source (typically a sodium lamp or a filtered white light source for 589 nm)

-

This compound (sample)

-

Certified Refractive Index Standard (e.g., distilled water, nD at 20°C = 1.3330)

-

Dropper or pipette

-

Lint-free lens cleaning tissues

-

Methanol or another suitable solvent for cleaning

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

-

Handling of Fluorinated Ethers: this compound is a volatile liquid. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures[9].

-

Instrument Handling: The prisms of the Abbe refractometer are delicate and can be easily scratched. Use only soft, lint-free tissues for cleaning. Never touch the prism surface with hard objects.

Experimental Workflow Diagram

Caption: Experimental workflow for refractive index measurement.

Step-by-Step Procedure

-

Instrument Preparation: a. Turn on the Abbe refractometer and the light source. Allow the instrument to warm up for at least 15 minutes. b. If the refractometer has a temperature-controlled stage, set the desired temperature (e.g., 20.0 °C) and allow it to stabilize. c. Using a soft, lint-free tissue moistened with a suitable solvent (e.g., methanol), gently clean the surfaces of both the illuminating and measuring prisms. Dry with a clean, dry tissue.

-

Calibration with a Standard: a. Place a few drops of distilled water onto the surface of the measuring prism. b. Close the prism assembly and lock it. Allow a few minutes for the water to reach thermal equilibrium with the prisms. c. Look through the eyepiece. You should see a field that is partially light and partially dark. d. Rotate the handwheel to bring the demarcation line (the boundary between the light and dark fields) into the center of the crosshairs. e. If the demarcation line is blurry or has a colored fringe, adjust the dispersion compensator until the line is sharp and achromatic (black and white). f. Read the refractive index from the scale. For distilled water at 20°C, the reading should be 1.3330[10]. If the reading is outside the acceptable tolerance (e.g., ±0.0002), the instrument may need to be recalibrated according to the manufacturer's instructions.

-

Measurement of this compound: a. Thoroughly clean and dry the prisms as described in step 1c. b. Apply a few drops of this compound to the measuring prism. c. Quickly close the prism assembly to minimize evaporation. d. Allow sufficient time for the sample to reach the set temperature. e. Adjust the handwheel and dispersion compensator as in steps 2d and 2e to obtain a sharp, achromatic demarcation line at the center of the crosshairs. f. Read and record the refractive index and the temperature. g. Repeat the measurement two more times, cleaning the prisms between each measurement, to ensure reproducibility.

-

Post-Measurement: a. Thoroughly clean the prisms with a suitable solvent. b. Turn off the light source and the refractometer. c. Cover the instrument to protect it from dust.

Data and Analysis

The refractive index of this compound has been reported as 1.3222[3]. While the specific conditions of this measurement are not provided, it is a valuable reference point. When conducting your own measurements, it is crucial to report the refractive index along with the temperature and the wavelength of the light source used (e.g., nD^20 = 1.322X).

The low value of the refractive index is consistent with the theoretical principles discussed in Section 3, owing to the high degree of fluorination in the molecule. For advanced studies, it would be beneficial to measure the refractive index at various temperatures to determine the thermo-optic coefficient and at different wavelengths to characterize the material's dispersion.

Conclusion

This technical guide has provided a comprehensive examination of the refractive index of this compound. The reported value of 1.3222 underscores the characteristic low refractive indices of highly fluorinated compounds. The theoretical basis for this property, rooted in the low polarizability of fluorine and the increased molar volume, has been explained through the Lorentz-Lorenz equation.

The detailed experimental protocol for measuring the refractive index using an Abbe refractometer offers a robust and reliable method for researchers to obtain accurate and reproducible data. By following the outlined procedures for calibration, measurement, and safety, scientists and professionals in drug development and materials science can confidently characterize this and other similar fluorinated compounds. A precise understanding and measurement of the refractive index are fundamental to leveraging the unique optical properties of fluorinated ethers in a wide range of scientific and technological applications.

References

- 1. 812-72-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound | 812-72-6 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Lorentz-Lorenz relation - Knowino [theochem.ru.nl]

- 5. oxfordreference.com [oxfordreference.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermo-optic coefficient - Wikipedia [en.wikipedia.org]

- 8. refractiveindex.info [refractiveindex.info]

- 9. echemi.com [echemi.com]

- 10. davjalandhar.com [davjalandhar.com]

Safety and handling of Allyl 1H,1H-perfluorooctyl ether

An In-depth Technical Guide to the Safe Handling of Allyl 1H,1H-perfluorooctyl ether

Introduction

This compound (CAS No. 812-72-6) is a fluorinated ether utilized in specialized research and development applications.[1][2] Its unique structure, combining a reactive allyl group with a stable, hydrophobic perfluorinated chain, makes it a valuable building block in materials science and synthetic chemistry. However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the perfluorooctyl group classifies this compound within the broad category of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence.[3]

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. It is intended for laboratory personnel, including researchers, chemists, and technicians, who may work with this compound. The protocols described herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a proactive safety culture.

A thorough understanding of a chemical's properties is the foundation of a robust safety plan. While comprehensive toxicological data for this compound is not widely available, its known properties and structural alerts guide the necessary precautions. The primary known hazard is that it is an irritant, with the potential to cause serious eye irritation and allergic skin reactions.

Causality Behind Precaution: The lack of extensive toxicity data mandates a conservative approach. The compound should be handled as if it were potentially toxic, especially concerning inhalation and dermal contact, to minimize the risk of unforeseen health effects. The allyl group can be a sensitizer, and the ether linkage can potentially form peroxides over time, although the stability of fluorinated ethers is generally higher than their non-fluorinated counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 812-72-6 | [1][4] |

| Molecular Formula | C₁₁H₇F₁₅O | [1][2][3][4] |

| Molecular Weight | 440.15 g/mol | [1][2][3] |

| Boiling Point | 178°C | [1][4] |

| Density | 1.561 g/cm³ at 25°C | [1] |

| Flash Point | 74.7°C | [1] |

| Vapor Pressure | 0.79 mmHg at 25°C | [1] |

| Appearance | Colorless Liquid | [5] |

| Known Hazards | Irritant; May cause allergic skin reaction; Causes serious eye irritation. |

Risk Assessment and Control Measures

A site-specific risk assessment must be conducted before any procedure involving this compound. The core principle is to minimize exposure through the "hierarchy of controls."

1. Engineering Controls: The primary line of defense is to handle the material within a controlled environment.

- Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[6]

- Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]

- Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

2. Administrative Controls:

- Designated Areas: Establish designated areas within the laboratory specifically for working with fluorinated compounds to prevent cross-contamination.

- Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, and the location and use of emergency equipment.

- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work.

3. Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical.[10][11]